molecular formula C5H12O3S B1282878 2-(Isopropylsulfonyl)ethanol CAS No. 98288-49-4

2-(Isopropylsulfonyl)ethanol

Cat. No. B1282878
CAS RN: 98288-49-4
M. Wt: 152.21 g/mol
InChI Key: WXNMEPBMNZFWCC-UHFFFAOYSA-N
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Description

2-(Isopropylsulfonyl)ethanol, also known as IPSE, is a versatile compound with a wide range of applications in the scientific research and laboratory settings. It is a colorless, volatile liquid with a low boiling point and low toxicity. IPSE is used in organic synthesis, as a solvent, and as a reagent in a variety of reactions, such as the synthesis of polymers and other materials. Its use in laboratory experiments is particularly beneficial due to its low boiling point, low toxicity, and relatively low cost.

Scientific Research Applications

Alternative Renewable Fuel Source

Ethanol, including derivatives like 2-(Isopropylsulfonyl)ethanol, has been explored as an alternative renewable fuel. Studies have investigated the effects of ethanol addition to diesel fuel on engine performance and emissions. Adding ethanol to diesel can reduce emissions like CO, soot, and SO2, though it may increase NOx emissions and reduce power. This research indicates a potential for using ethanol derivatives in eco-friendly fuel formulations (Özer Can, İsmet Çelikten, & N. Usta, 2004).

Optical Material Characterization

Ethanol and its derivatives, including isopropanol, are important in the field of materials science, particularly for characterizing optical properties of nanoparticles. The optical constants of these fluids, essential for understanding the fundamental properties of fluids and nanoparticles, have been studied extensively (E. Sani & A. Dell’Oro, 2016).

Educational Implications

The use of ethanol and its derivatives is also significant in educational settings. A study focused on a chemistry lesson plan that utilized ethanol as an example of alternative and renewable energy sources. This approach aimed to integrate scientific and technological issues with societal implications, highlighting the importance of understanding the diverse applications of substances like ethanol in education (Timo Feierabend & I. Eilks, 2011).

Thermodynamic Studies

Ethanol derivatives have been the subject of thermodynamic studies, where properties like vapor pressure and heat capacities of ethanolamines (including 2-(isopropylamino)ethanol) have been measured. This research contributes to a deeper understanding of the thermophysical behavior of these compounds (B. P. Soares et al., 2018).

Hydrogen Production

Research into the use of ethanol for hydrogen production via redox processes highlights another significant application. The process studied involved using ethanol for the combined production and purification of hydrogen, showing the versatility of ethanol derivatives in energy-related applications (E. Hormilleja et al., 2014).

properties

IUPAC Name

2-propan-2-ylsulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-5(2)9(7,8)4-3-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNMEPBMNZFWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98288-49-4
Record name 2-[(1-Methylethyl)sulfonyl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98288-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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